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Introduction
Lazabemide (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of

monoamine oxidase B (MAO-B).[1] Developed by F. Hoffmann-La Roche, it was investigated

primarily for the treatment of Parkinson's disease and Alzheimer's disease. Unlike the

irreversible MAO-B inhibitor selegiline, lazabemide is not metabolized to amphetamine-like

substances.[2] Although it showed promise in early clinical trials, its development was

ultimately discontinued. This technical guide provides a detailed overview of the pharmacology

and toxicology of lazabemide, based on publicly available data.

Pharmacology
Mechanism of Action
Lazabemide's primary pharmacological action is the selective and reversible inhibition of MAO-

B.[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B,

lazabemide increases the synaptic availability of dopamine, which is beneficial in conditions

characterized by dopamine deficiency, such as Parkinson's disease.

Beyond its effects on dopamine metabolism, lazabemide has also been shown to possess

antioxidant properties. It can inhibit lipid peroxidation in a concentration-dependent manner,

independent of its MAO-B inhibitory activity.[3] This is attributed to its ability to partition into the

membrane hydrocarbon core and inhibit the propagation of free radicals.[3]
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Pharmacodynamics
Studies in healthy volunteers have demonstrated that lazabemide causes a rapid, dose-

dependent, and reversible inhibition of platelet MAO-B activity. A single oral dose can lead to

almost complete inhibition of MAO-B for approximately 20 hours.[2][4] The maximum inhibition

(Imax) of platelet MAO-B activity is around 94-96%.[2][4]

Table 1: In Vitro Inhibitory Activity of Lazabemide and its Derivatives

Compound Target IC50 (µM) Source

Lazabemide MAO-B 0.03 [5]

Lazabemide MAO-A >100 [5]

Lazabemide

Derivative 3m
MAO-B 5.04 ± 0.06 [6][7][8]

Lazabemide

Derivative 3d
MAO-A 3.12 ± 0.05 [6][7][8]

Table 2: Pharmacodynamic Parameters of Lazabemide in Healthy Volunteers

Parameter
Young Subjects
(19-36 years)

Elderly Subjects
(60-78 years)

Source

Platelet MAO-B IC50

(µg/L)
0.48 ± 0.89 1.5 ± 2.3 [2][4]

Platelet MAO-B Imax

(%)
94 ± 5.1 96 ± 4.5 [2][4]

Pharmacokinetics
Lazabemide is rapidly absorbed after oral administration. Its elimination follows a mixed linear

and non-linear pattern. Steady-state plasma concentrations are typically achieved by the third

day of dosing with twice-daily administration.

Table 3: Pharmacokinetic Parameters of Lazabemide in Healthy Subjects
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Parameter Value Source

Time to steady-state 3 days [9]

Elimination pathway Mixed linear and non-linear [9]

Toxicology Profile
Detailed preclinical toxicology data for lazabemide, including acute, subchronic, chronic,

genetic, carcinogenicity, and reproductive toxicity studies, are not extensively available in the

public domain. As is standard for investigational new drugs, a comprehensive toxicology

program would have been conducted to support clinical trials.[1][4][10][11][12][13][14] This

would have included:

Acute Toxicity Studies: To determine the effects of a single high dose and the maximum

tolerated dose in at least two mammalian species.

Repeated-Dose Toxicity Studies: To evaluate the effects of subchronic and chronic exposure

in at least one rodent and one non-rodent species.

Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for

mutagenicity and clastogenicity, including the Ames test, chromosomal aberration assays,

and micronucleus tests.

Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential

of the compound.

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility,

embryonic development, and pre- and postnatal development.

Clinical Safety and Tolerability
In clinical trials involving patients with Parkinson's disease, lazabemide was generally well-

tolerated at doses up to 400 mg/day. The most frequently reported adverse events at higher

doses was headache. No clinically relevant changes in vital signs or laboratory parameters

were consistently observed. A study investigating the combination of lazabemide and
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moclobemide (a MAO-A inhibitor) indicated the need for dietary tyramine restrictions due to a

significant potentiation of the tyramine pressor response.[10]

Experimental Protocols
Fluorometric Monoamine Oxidase B (MAO-B) Inhibition
Assay
This in vitro assay is a common method to determine the inhibitory potential of a compound

against MAO-B. The protocol outlined below is based on commercially available kits.

1. Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative

deamination of a MAO-B substrate. A probe reacts with H₂O₂ in the presence of a developer to

generate a fluorescent product, which is quantified using a fluorescence plate reader.

2. Materials:

MAO-B enzyme

MAO-B substrate (e.g., tyramine, benzylamine)

MAO-B assay buffer

Fluorescent probe (e.g., GenieRed Probe, OxiRed Probe)

Developer

Inhibitor control (e.g., selegiline)

Test compound (lazabemide)

96-well black microplate

Fluorescence plate reader (Ex/Em = 535/587 nm)

3. Procedure:

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe,
developer, and inhibitor control according to the kit manufacturer's instructions. Prepare
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serial dilutions of the test compound.
Assay Plate Setup:

Test Wells: Add the test compound at various concentrations.
Inhibitor Control Wells: Add the known MAO-B inhibitor.
Enzyme Control Wells: Add assay buffer (no inhibitor).
Blank Control Wells: Add assay buffer (no enzyme).

Enzyme Incubation: Add the MAO-B enzyme solution to all wells except the blank controls.
Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with
the enzyme.
Substrate Addition: Add the MAO-B substrate solution to all wells to initiate the enzymatic
reaction.
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 37°C in a
kinetic mode for a set duration (e.g., 30-60 minutes).
Data Analysis:

Calculate the rate of reaction (change in fluorescence over time) for each well.
Determine the percent inhibition for each concentration of the test compound relative to the
enzyme control.
Plot the percent inhibition against the logarithm of the test compound concentration to
determine the IC50 value.
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Conclusion
Lazabemide is a well-characterized selective and reversible MAO-B inhibitor with

demonstrated pharmacodynamic effects in humans. Its favorable safety profile in early clinical

trials and its unique antioxidant properties made it a promising therapeutic candidate. However,

the discontinuation of its development means that a complete public record of its preclinical

toxicology and metabolic fate is unavailable. This guide provides a comprehensive summary of

the existing scientific literature, offering valuable insights for researchers in the fields of

neuropharmacology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://labtesting.wuxiapptec.com/2022/10/04/5-critical-nonclinical-toxicology-studies-required-for-ind-submission/
https://pure.johnshopkins.edu/en/publications/oxidation-of-xenobiotics-by-recombinant-human-cytochrome-p450-1b1-5/
https://www.fda.gov/files/drugs/published/Investigational-New-Drug-Applications-Prepared-and-Submitted-by-Sponsor-Investigators.pdf
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DPWulMeXLHPc&q=EgSsaLexGICIwsgGIjABJ-6eNxZ7SAUTsyl1Xd66c21Qd3yOMiVmmGXr6BlbOdTc6vsiiFRWONzj2wyByqQyAnJSWgFD
https://www.benchchem.com/product/b1674597#lazabemide-pharmacology-and-toxicology-profile
https://www.benchchem.com/product/b1674597#lazabemide-pharmacology-and-toxicology-profile
https://www.benchchem.com/product/b1674597#lazabemide-pharmacology-and-toxicology-profile
https://www.benchchem.com/product/b1674597#lazabemide-pharmacology-and-toxicology-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674597?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

